molecular formula C14H20N2O5S B12978940 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid

4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid

Cat. No.: B12978940
M. Wt: 328.39 g/mol
InChI Key: BYRGOEAWHVWJKK-UHFFFAOYSA-N
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Description

4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxy group, a pyrrolidine ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The starting material, 4-methoxybenzoic acid, is often prepared through the methylation of 4-hydroxybenzoic acid using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution of the sulfamoyl group with 2-(pyrrolidin-1-yl)ethylamine under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Hydroxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid.

    Reduction: 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfamoyl group are key functional groups that enable the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the sulfamoyl and pyrrolidine groups, making it less versatile in chemical reactivity.

    3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid: Similar structure but without the methoxy group, which can affect its chemical properties and biological activity.

    4-Methoxy-3-(N-(2-(morpholin-1-yl)ethyl)sulfamoyl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring, leading to different biological interactions.

Uniqueness

4-Methoxy-3-(N-(2-(pyrrolidin-1-yl)ethyl)sulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, pyrrolidine ring, and sulfamoyl group allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

4-methoxy-3-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid

InChI

InChI=1S/C14H20N2O5S/c1-21-12-5-4-11(14(17)18)10-13(12)22(19,20)15-6-9-16-7-2-3-8-16/h4-5,10,15H,2-3,6-9H2,1H3,(H,17,18)

InChI Key

BYRGOEAWHVWJKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCN2CCCC2

Origin of Product

United States

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